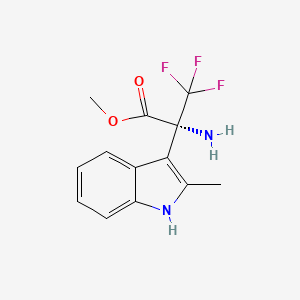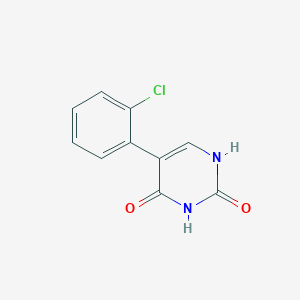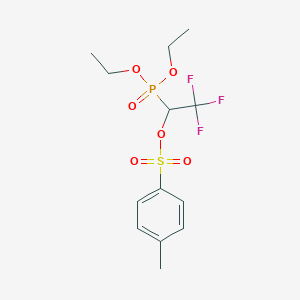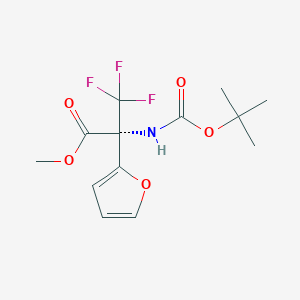
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with trifluoromethylated reagents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Difluoromethylated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-thienyl)alaninate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-pyridyl)alaninate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific target molecules where the furan ring’s reactivity is advantageous.
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5/c1-11(2,3)22-10(19)17-12(9(18)20-4,13(14,15)16)8-6-5-7-21-8/h5-7H,1-4H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMYRWRTNDBWCA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CO1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CO1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)
![Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6328202.png)
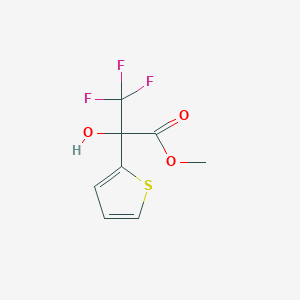
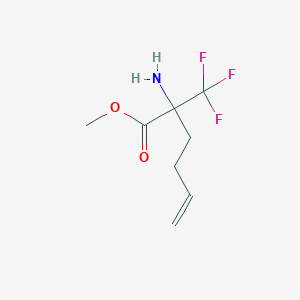
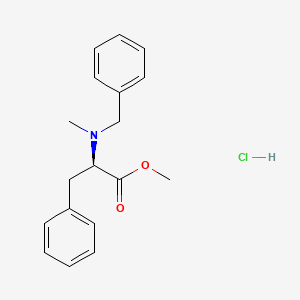

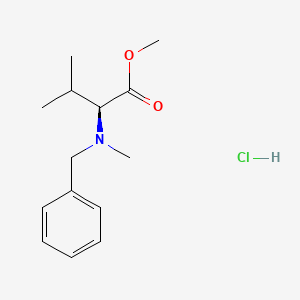
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B6328265.png)
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
